4-(Dimethylamino)-3,3-dimethylbutan-2-one

説明

Context of Aminoketones in Organic Chemistry and Synthesis

Aminoketones are organic compounds containing both an amine and a ketone functional group. wikipedia.org This dual functionality allows them to participate in a wide array of chemical reactions, making them highly versatile building blocks in synthetic organic chemistry. wikipedia.orgacs.org They are broadly classified based on the relative position of the amino and carbonyl groups, with α-, β-, and γ-aminoketones exhibiting distinct reactivity and synthetic applications.

β-Aminoketones, in particular, are crucial precursors for the synthesis of various complex molecules, including β-amino alcohols, diamines, and various heterocyclic compounds like piperidines and morpholinones. researchgate.netnih.gov The synthesis of β-aminoketones is often achieved through the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.govresearchgate.net Modern synthetic strategies are continuously being developed to improve reaction efficiency, yield, and cost-effectiveness. researchgate.net The β-aminoketone framework is a core structural motif in numerous natural products, pharmaceuticals, and other bioactive molecules. researchgate.netnih.gov For example, this skeleton is found in drugs like tolperisone, which has vasodilation properties, and sitagliptin, an antidiabetic agent. researchgate.netnih.gov

Structural Features and Classification of 4-(Dimethylamino)-3,3-dimethylbutan-2-one

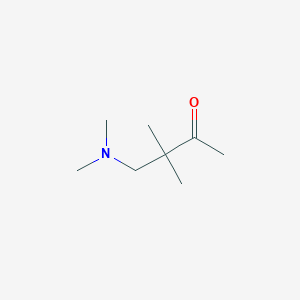

This compound is a specific aminoketone with a unique arrangement of functional groups. Its structure consists of a four-carbon butanone backbone. A ketone (carbonyl group) is located at the second carbon position (C2). Two methyl groups are attached to the third carbon (C3), creating a quaternary carbon center. A dimethylamino group [-N(CH3)2] is attached to the fourth carbon (C4).

Based on its structure, this compound can be classified in several ways:

Aminoketone : It contains both an amine and a ketone functional group.

β-Aminoketone : The amino group is located on the beta-carbon relative to the carbonyl group. The carbonyl carbon is C2, the alpha-carbon is C3, and the beta-carbon is C4.

Tertiary Amine : The nitrogen atom of the amino group is bonded to three carbon atoms (one on the butane (B89635) chain and two methyl groups). wikipedia.org Tertiary aminoketones are generally more stable than their primary and secondary counterparts, which are prone to self-condensation reactions. wikipedia.org

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H17NO |

| InChI Key | LXYPWJFDIBGUID-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C)(C)CN(C)C |

Data sourced from PubChem. uni.lu

Overview of Current Research Trends and Gaps for this Compound Class

Research into aminoketones is a vibrant area of organic and medicinal chemistry. rsc.org A major trend is the development of novel and efficient synthetic methodologies to access these valuable synthons. rsc.org This includes the use of various catalysts, including organocatalysts and metal complexes, to achieve high yields and stereoselectivity in reactions like the Mannich reaction. researchgate.net

Another significant research focus is the application of β-aminoketones as key intermediates in the synthesis of biologically active compounds and pharmaceuticals. nih.govnih.gov Their ability to be converted into a wide range of other functional groups and heterocyclic systems makes them attractive starting materials for drug discovery programs. nih.gov For instance, they are used to synthesize compounds targeting diabetes, viral infections, and neurological disorders. researchgate.netresearchgate.net

Despite the broad interest in β-aminoketones, a significant research gap exists for specific, highly substituted examples like this compound. A search of the scientific literature reveals a scarcity of studies focused specifically on its synthesis, reactivity, or potential applications. The presence of a quaternary carbon atom adjacent to the carbonyl group (a neopentyl-like structure) may present steric challenges in its synthesis and subsequent transformations, which could explain the limited research. Future research could explore efficient synthetic routes to this and similar sterically hindered β-aminoketones and investigate how the bulky substitution pattern influences their chemical reactivity and potential biological activity.

Structure

3D Structure

特性

IUPAC Name |

4-(dimethylamino)-3,3-dimethylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(10)8(2,3)6-9(4)5/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYPWJFDIBGUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381652 | |

| Record name | 4-(dimethylamino)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53921-82-7 | |

| Record name | 4-(dimethylamino)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Dimethylamino 3,3 Dimethylbutan 2 One and Its Analogues

Strategies for the Construction of the 3,3-Dimethylbutan-2-one Backbone

The 3,3-dimethylbutan-2-one, or pinacolone (B1678379), backbone is characterized by a sterically demanding tert-butyl group adjacent to the carbonyl. Its construction requires specific strategies that can efficiently form a quaternary carbon center.

Approaches Involving Ketone Functionalization and Carbon-Carbon Bond Formation

The formation of the C-C bonds necessary to create the 3,3-dimethylbutan-2-one skeleton can be achieved through several established and modern methodologies. Classical approaches often involve the use of organometallic reagents. For instance, the addition of tert-butylmagnesium chloride to acetyl chloride or acetic anhydride (B1165640) can form the desired ketone, although over-addition to form the tertiary alcohol is a common side reaction that must be controlled.

More advanced methods focus on catalytic cross-coupling reactions. A recently developed photoredox and nickel synergistic catalysis allows for the direct synthesis of highly functionalized ketones from commercially abundant carboxylic acids and organohalides. organic-chemistry.org This method avoids the pre-synthesis of activated carbonyl intermediates or organometallic compounds, representing a significant improvement in synthetic efficiency. organic-chemistry.org

Another key strategy is the alkylation of enolates. The generation of an enolate from a simpler ketone, followed by reaction with a suitable methylating agent, can be used to construct the quaternary carbon center alpha to the carbonyl group. However, controlling polyalkylation can be challenging.

Table 1: Modern Catalytic Methods for Ketone Synthesis

| Catalytic System | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Photoredox/Nickel Dual Catalysis | Aromatic Acids + Aryl/Alkyl Bromides | Highly functionalized ketones | Avoids pre-activated reagents; high functional group tolerance. organic-chemistry.org |

Stereoselective Synthesis of Chiral Variants

While 4-(dimethylamino)-3,3-dimethylbutan-2-one itself is achiral, the synthesis of its chiral analogues, where a stereocenter is present at the α- or β-position, is of significant interest. Creating such structures, especially with a quaternary stereocenter, requires sophisticated asymmetric methods.

One powerful approach is the catalytic enantioselective synthesis of α-quaternary ketones. A copper-catalyzed method utilizes simple carboxylic acid derivatives and allyl organodiboron reagents with a chiral phosphine (B1218219) ligand to generate a wide range of ketones bearing dialkyl-substituted α-quaternary stereocenters in high yields and enantioselectivities (90:10 to >99:1 er). nih.govunc.edu

For introducing chirality at the α-amino position, Brønsted acid catalysis has proven highly effective. The enantioselective transfer hydrogenation of α-keto ketimines or the reductive amination of α-diketones can produce a series of chiral α-amino ketones with excellent regioselectivities and high enantiomeric excess (up to 98% ee). organic-chemistry.orgacs.orgnih.gov This method is noted for its broad substrate scope and operational simplicity. organic-chemistry.orgacs.orgnih.gov

Palladium catalysis offers another route through the asymmetric arylation of in-situ generated α-keto imines with arylboronic acids, providing a straightforward approach to acyclic α-amino ketones in a highly stereocontrolled manner. nih.govrsc.org

Table 2: Comparison of Asymmetric Synthetic Methods for Chiral α-Amino Ketones

| Method | Catalyst Type | Precursor | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Reductive Amination | Chiral Brønsted Acid | α-Diketones | Up to 98% organic-chemistry.orgnih.gov |

| Asymmetric Arylation | Chiral Palladium Complex | C-acyl N,O-aminals | Good to Excellent nih.govrsc.org |

Introduction and Functionalization of the Dimethylamino Moiety

Once the ketone backbone is established, the next critical step is the introduction of the dimethylamino group at the C4 position.

Amination Reactions and Alkylation Strategies

The most direct method for introducing the amino group is through the α-amination of the ketone. This typically involves a two-step process: α-halogenation of the ketone followed by nucleophilic substitution with dimethylamine (B145610). For 3,3-dimethylbutan-2-one, halogenation occurs selectively at the less hindered methyl group (C1). To achieve substitution at C4, one would need to start with a precursor like 1-bromo-3,3-dimethylbutan-2-one and perform a nucleophilic substitution with dimethylamine.

A more direct and atom-economical approach is the direct α-C-H amination of ketones. A transition-metal-free method utilizes ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant, allowing a wide range of ketones and amines to undergo cross-coupling to form α-amino ketones. organic-chemistry.org

The Mannich reaction is a classic and powerful method for producing β-amino ketones. oarjbp.comias.ac.in This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In a typical setup, a ketone, a secondary amine (like dimethylamine), and a non-enolizable aldehyde (like formaldehyde) are condensed under mildly acidic conditions. youtube.com The reaction proceeds through the formation of an Eschenmoser-like salt (iminium ion) from the amine and aldehyde, which then acts as an electrophile for the enol form of the ketone. youtube.com For an unsymmetrical ketone like 3-methyl-2-butanone, the orientation of the reaction is highly dependent on the conditions, but it can be controlled to produce the desired isomer. orgsyn.org

One-Pot Multicomponent Reactions and Sequential Transformations

Modern synthetic chemistry emphasizes efficiency through one-pot reactions and sequential transformations, which minimize waste and reduce purification steps. The Mannich reaction is a prime example of a one-pot, three-component reaction. oarjbp.com

Another elegant one-pot strategy for synthesizing α-amino ketones from benzylic secondary alcohols and amines involves using N-bromosuccinimide (NBS). organic-chemistry.org This process occurs through three sequential steps within the same flask: the oxidation of the alcohol to a ketone, the α-bromination of the ketone, and finally, the nucleophilic substitution of the α-bromo ketone with an amine to yield the final product. organic-chemistry.org This avoids the isolation of intermediate compounds, streamlining the synthesis. organic-chemistry.org

Direct reductive amination (DRA) of ketones with secondary amines is another powerful one-pot method, particularly for creating sterically hindered tertiary amines. nih.gov While challenging with ketones due to steric hindrance disfavoring the formation of the iminium intermediate, systems using trichlorosilane (B8805176) as a reducing agent and a Lewis base activator have been developed to efficiently drive the reaction, furnishing sterically hindered products in high yields. nih.gov

Catalytic and Green Chemistry Approaches in Synthesis

The principles of green chemistry—such as catalysis, atom economy, and the reduction of hazardous waste—are increasingly guiding synthetic route design. The synthesis of this compound and its analogues benefits greatly from these approaches.

The use of catalysis is paramount. As discussed, Brønsted acids, palladium complexes, and copper catalysts enable highly selective asymmetric syntheses, reducing the need for stoichiometric chiral reagents and minimizing waste. nih.govorganic-chemistry.orgnih.gov Metal-free catalytic systems, such as the ammonium iodide-catalyzed α-C-H amination, offer an environmentally benign alternative to transition metal-based methods. organic-chemistry.org

One-pot sequential reactions and multicomponent reactions like the Mannich condensation significantly improve process efficiency and atom economy. organic-chemistry.orgoarjbp.com These methods reduce the number of synthetic steps, solvent usage, and purification procedures. The development of protocols that use readily available starting materials, such as the direct coupling of carboxylic acids and organohalides, further enhances the sustainability of ketone synthesis. organic-chemistry.org The ongoing development in this field aims to replace classical stoichiometric reactions with more efficient, selective, and environmentally friendly catalytic alternatives.

Mechanistic Investigations of Chemical Reactivity of 4 Dimethylamino 3,3 Dimethylbutan 2 One

Reactivity at the Ketone Carbonyl Group

The carbonyl group (C=O) is characterized by a polarized double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. However, the reactivity of the ketone in 4-(dimethylamino)-3,3-dimethylbutan-2-one is significantly modulated by the bulky tert-butyl group, which sterically hinders the approach of reagents to the carbonyl carbon. khanacademy.orgreddit.com

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org

Due to the steric hindrance from the adjacent tert-butyl group in this compound, the rate of nucleophilic addition is expected to be slower compared to less hindered ketones. khanacademy.orgnih.gov The bulky substituent impedes the optimal trajectory for nucleophilic attack. khanacademy.org Nevertheless, with potent nucleophiles, these reactions can proceed.

Common Nucleophilic Addition Reactions:

| Nucleophile | Reagent Example | Expected Product Type |

| Hydride Ion (H⁻) | Sodium Borohydride (B1222165) | Secondary Alcohol |

| Organometallic Reagents | Methylmagnesium Bromide | Tertiary Alcohol |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide | Cyanohydrin |

| Alcohols (ROH) | Ethanol (acid-catalyzed) | Hemiketal / Ketal |

For instance, reduction with a hydride reagent like sodium borohydride (NaBH₄) would convert the ketone to 4-(dimethylamino)-3,3-dimethylbutan-2-ol. Similarly, reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield a tertiary alcohol after an acidic workup.

Condensation and Elimination Pathways

Carbonyl condensation reactions involve the formation of a carbon-carbon bond, typically proceeding through an enolate intermediate. libretexts.org For this compound, the α-hydrogens on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile.

In an Aldol (B89426) condensation , the enolate would attack the carbonyl carbon of another molecule of the ketone. libretexts.org However, this self-condensation is likely to be inefficient due to the severe steric hindrance at the electrophilic carbonyl center. youtube.com A more feasible pathway would be a "crossed" or "mixed" aldol condensation, where the enolate of this compound reacts with a less hindered, more reactive aldehyde, such as formaldehyde (B43269) or benzaldehyde. libretexts.org The initial β-hydroxy ketone product can subsequently undergo dehydration upon heating to form a more stable α,β-unsaturated ketone, a process known as aldol condensation. libretexts.org

Oxidation and Reduction Chemistry of the Carbonyl Functionality

Reduction: As mentioned, the ketone functionality is readily reduced to a secondary alcohol. This is a common and predictable transformation. youtube.com

Reaction: this compound → 4-(Dimethylamino)-3,3-dimethylbutan-2-ol

Typical Reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄). youtube.comfiveable.me

Oxidation: Ketones are generally resistant to oxidation under mild conditions. libretexts.org Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl carbon. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize ketones, but this process is typically destructive, involving the cleavage of carbon-carbon bonds. libretexts.org

A more specific and synthetically useful oxidation is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid. wikipedia.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge is more likely to migrate. The established migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups are tert-butyl and a substituted methyl group (-CH₂N(CH₃)₂). The tert-butyl group has a much higher migratory aptitude than the primary alkyl group. Therefore, the Baeyer-Villiger oxidation would be expected to yield tert-butyl acetate (B1210297) and a dimethylamino-containing byproduct. However, highly hindered ketones can be unreactive towards Baeyer-Villiger oxidation. acs.org

Transformations Involving the Dimethylamino Group

The tertiary amine functionality offers another site for chemical reactivity, primarily through the lone pair of electrons on the nitrogen atom, which makes it nucleophilic and basic.

Nucleophilic Substitution Reactions and Rearrangements

The dimethylamino group itself is a very poor leaving group for nucleophilic substitution reactions. For a substitution to occur at the carbon atom bonded to the nitrogen, the amino group must first be converted into a good leaving group. This is typically achieved through quaternization, which is discussed in the next section. Acyclic tertiary amines can act as nucleophiles in SNAr reactions with activated aromatic halides. rsc.org

Quaternization and Hofmann Elimination Analogues

Quaternization: As a tertiary amine, the nitrogen atom in this compound can act as a nucleophile and react with an alkyl halide, such as methyl iodide (CH₃I), in a process called quaternization (a specific type of Menshutkin reaction). unacademy.comwikipedia.org This SN2 reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge. unacademy.comlibretexts.org

Reaction: this compound + CH₃I → [4-oxo-2,2-dimethyl-N,N,N-trimethylbutan-1-aminium] iodide

Hofmann Elimination: Quaternary ammonium salts can undergo an elimination reaction when treated with a strong base and heat, a process known as the Hofmann elimination. numberanalytics.com The quaternary ammonium group serves as the leaving group. The reaction typically proceeds via an E2 mechanism. masterorganicchemistry.com

First, the iodide counter-ion of the quaternary salt is exchanged for a hydroxide (B78521) ion, often by using silver oxide (Ag₂O) and water. organicchemistrytutor.com Upon heating, the hydroxide ion acts as a base and removes a proton from a β-carbon (a carbon atom adjacent to the one bearing the leaving group).

A key feature of the Hofmann elimination is its regioselectivity, which is governed by "Hofmann's rule." Due to the steric bulk of the quaternary ammonium leaving group, the base preferentially abstracts a proton from the least sterically hindered, most accessible β-carbon. masterorganicchemistry.comorganicchemistrytutor.com This leads to the formation of the least substituted alkene as the major product, in contrast to the Zaitsev rule which predicts the most substituted alkene. masterorganicchemistry.comchemistrysteps.com

In the case of the quaternized derivative of this compound, the leaving group is on a carbon that has only one β-carbon (the C3 of the butanone chain). This β-carbon has no hydrogens. Therefore, a standard Hofmann elimination to form an alkene is not possible for this specific substrate. The reaction would require a β-hydrogen, which is absent in this structure.

Reaction Kinetics and Environmental Pathways of Structurally Related Compounds

The atmospheric fate of volatile organic compounds (VOCs) is primarily determined by their reactions with atmospheric oxidants. For compounds like this compound, understanding the reaction kinetics and products of structurally similar molecules provides crucial insights into their potential environmental impact. The dominant removal process for many VOCs in the troposphere is reaction with the hydroxyl (OH) radical, which is present during daylight hours.

Kinetic Studies of Gas-Phase Reactions with Atmospheric Oxidants

Studies have determined the rate coefficient for the reaction of 3,3-dimethylbutanone with OH radicals. One study reported a rate coefficient of (1.25 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org This value is in good agreement with previously reported values of (1.21 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ and (1.2 ± 0.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org The rate coefficients for reactions with other atmospheric oxidants, such as chlorine (Cl) atoms, have also been investigated. The rate coefficient for the reaction of 3,3-dimethylbutanone with Cl atoms was found to be significantly higher, at (4.22 x 10⁻¹¹) cm³ molecule⁻¹ s⁻¹. copernicus.org

For context, the reaction rates of other branched-chain alkanes with OH radicals have also been extensively studied. mdpi.comcopernicus.org For example, the rate constant for the reaction of 2,3-dimethylbutane (B166060) with OH radicals at 298 K is recommended to be 5.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org The differences in these rate constants highlight how molecular structure influences reactivity with atmospheric oxidants. copernicus.orgcopernicus.org

| Compound | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 3,3-Dimethylbutanone | OH Radical | (1.25 ± 0.05) × 10⁻¹² | copernicus.org |

| 3,3-Dimethylbutanone | Cl Atom | (4.22 x 10⁻¹¹) | copernicus.org |

| 2,3-Dimethylbutane | OH Radical | 5.2 × 10⁻¹² | copernicus.org |

| 4,4-Dimethyl-1-pentene | OH Radical | 2.41 x 10⁻¹¹ | nih.gov |

| 3,3-Dimethylbutanal | OH Radical | 2.73 x 10⁻¹¹ | nih.gov |

Identification of Reaction Products and Atmospheric Chemical Mechanisms

The atmospheric oxidation of VOCs leads to the formation of a variety of secondary products, including other carbonyls, nitrates, and eventually carbon dioxide. nih.gov The specific products formed depend on the structure of the parent compound and the reaction pathways.

For compounds containing a carbonyl group and a branched alkyl structure, the reaction with OH radicals typically proceeds via H-atom abstraction. nih.gov In the case of 3,3-dimethylbutanone, H-atom abstraction would likely occur from the methyl groups adjacent to the carbonyl or from the tert-butyl group.

Further product analysis using mass spectrometry identified hydroxynitrates and a dihydroxycarbonyl, indicating complex reaction pathways involving the addition of OH and reaction with nitrogen oxides (NOx) present in the atmosphere. nih.govresearchgate.net

Similarly, the OH radical-initiated reaction of 3-methyl-2-butenal, another unsaturated carbonyl, was shown to produce acetone (B3395972) and glyoxal (B1671930) as major products, with yields of 74 ± 6% and 40 ± 3%, respectively. nih.gov The reaction mechanism involves both H-atom abstraction from the aldehyde group and OH radical addition to the carbon-carbon double bond. nih.gov

These studies suggest that the atmospheric oxidation of this compound would likely proceed via H-atom abstraction from the various C-H bonds within the molecule. The presence of the dimethylamino group would introduce additional, complex reaction pathways, potentially leading to the formation of nitrogen-containing products.

| Parent Compound | Product | Molar Formation Yield (%) | Reference |

|---|---|---|---|

| 4,4-Dimethyl-1-pentene | 3,3-Dimethylbutanal | 59 ± 6 | nih.govresearchgate.net |

| 4,4-Dimethyl-1-pentene | Acrolein | 2.7 ± 0.5 | nih.gov |

| 4,4-Dimethyl-1-pentene | 4,4-Dimethyl-2-pentenal | 3.4 ± 0.6 | nih.gov |

| 3-Methyl-2-butenal | Acetone | 74 ± 6 | nih.gov |

| 3-Methyl-2-butenal | Glyoxal | 40 ± 3 | nih.gov |

| 3-Methyl-2-butenal | 2-Hydroxy-2-methylpropanal | 4.6 ± 0.7 | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Dimethylamino 3,3 Dimethylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within 4-(dimethylamino)-3,3-dimethylbutan-2-one can be established.

The ¹H NMR spectrum of this compound is expected to display four distinct signals, each corresponding to a unique proton environment in the molecule. The integration of these signals would reflect the number of protons in each environment.

A singlet corresponding to the three protons of the acetyl methyl group (H-1).

A singlet for the six protons of the two equivalent methyl groups attached to the quaternary carbon (H-4).

A singlet representing the two protons of the methylene (B1212753) group (H-5).

A singlet for the six protons of the two equivalent methyl groups on the nitrogen atom.

A signal for the carbonyl carbon (C-2), typically found in the downfield region.

A signal for the quaternary carbon (C-3).

A signal for the acetyl methyl carbon (C-1).

A signal for the two equivalent methyl carbons attached to the quaternary carbon (C-4).

A signal for the methylene carbon (C-5).

A signal for the two equivalent N-methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on established chemical shift principles. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (CH₃-C=O) | ~2.1 | ~28-32 |

| 2 (C=O) | - | ~210-215 |

| 3 (Quaternary C) | - | ~45-50 |

| 4 (C(CH₃)₂) | ~1.1 | ~24-28 |

| 5 (CH₂) | ~2.4 | ~65-70 |

| N(CH₃)₂ | ~2.2 | ~45-50 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In this compound, no significant COSY correlations would be expected, as there are no vicinal protons to establish through-bond coupling, thus confirming the isolated nature of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon. This technique would definitively link the predicted proton signals in Table 1 to their corresponding carbon signals, for example, confirming that the protons at ~2.1 ppm are attached to the carbon at ~28-32 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this molecule would include:

Protons of the acetyl methyl group (H-1) to the carbonyl carbon (C-2) and the quaternary carbon (C-3).

Protons of the gem-dimethyl groups (H-4) to the quaternary carbon (C-3), the methylene carbon (C-5), and each other.

Protons of the methylene group (H-5) to the quaternary carbon (C-3) and the N-methyl carbons.

Protons of the N-methyl groups to the methylene carbon (C-5). These correlations would piece together the entire carbon backbone and confirm the placement of all functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methylene protons (H-5) and the protons of the gem-dimethyl groups (H-4), further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural insights through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound, with a molecular formula of C₈H₁₇NO, the calculated monoisotopic mass is 143.13101 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very low margin of error (typically < 5 ppm), thus confirming the elemental composition.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₈NO⁺ | 144.13829 |

| [M+Na]⁺ | C₈H₁₇NNaO⁺ | 166.12023 |

| [M+K]⁺ | C₈H₁₇KNO⁺ | 182.09417 |

Data sourced from predicted values. uni.lu

In tandem mass spectrometry, the molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the presence of both a ketone and a tertiary amine functional group dictates the primary fragmentation pathways.

A dominant fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom. This leads to the cleavage of the bond between C3 and C5, resulting in the formation of a highly stable N,N-dimethylmethaniminium cation. This fragment is often the base peak in the spectrum of such compounds.

Another significant fragmentation is alpha-cleavage adjacent to the carbonyl group, where the bond between C2 and C3 breaks. This results in the formation of an acylium ion.

Table 3: Major Predicted Fragment Ions in the MS/MS Spectrum of this compound

| Predicted m/z | Fragment Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 86 | [M - C₄H₉]⁺ or [M - N(CH₃)₂]⁺ | Loss of tert-butyl radical or dimethylamino radical |

| 58 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage adjacent to the nitrogen atom (C3-C5 cleavage) |

| 43 | [CH₃CO]⁺ | Alpha-cleavage adjacent to the carbonyl group (C2-C3 cleavage) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch. The C-H bonds in the methyl and methylene groups will give rise to stretching and bending vibrations. The C-N bond of the dimethylamino group will also produce a characteristic stretching vibration.

Raman spectroscopy, which is sensitive to changes in polarizability, would be particularly useful for observing the more symmetric vibrations within the molecule that may be weak or inactive in the IR spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | Medium-Strong |

| C=O Stretch | Ketone | 1705-1725 | Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1350-1470 | Variable |

| C-N Stretch | Tertiary Amine | 1050-1250 | Medium-Weak |

X-ray Crystallography for Solid-State Molecular Architecture

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, providing detailed information on bond lengths, bond angles, and torsional angles.

For derivatives of this compound, X-ray crystallography can reveal key structural features. For instance, it can definitively establish the conformation of the dimethylamino and carbonyl groups relative to the bulky tert-butyl group. This information is vital for understanding steric hindrance and its influence on the molecule's reactivity and spectroscopic properties.

Furthermore, the analysis of the crystal packing can identify and characterize non-covalent interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. These interactions play a significant role in the physical properties of the solid, including its melting point, solubility, and stability. In the case of β-amino ketones, intermolecular hydrogen bonding involving the nitrogen and oxygen atoms can be a dominant feature in their crystal structures. researchgate.net

The generation of a crystallographic information file (CIF) from the diffraction data allows for the creation of detailed molecular models and visualizations. These models are invaluable for researchers in various fields, including medicinal chemistry and materials science, as they provide a clear representation of the molecule's spatial arrangement.

Although direct experimental data for the title compound is pending, the table below illustrates the type of crystallographic parameters that would be determined from a successful X-ray diffraction study. This hypothetical data is based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.125 |

| R-factor (%) | 4.5 |

Computational Chemistry and Theoretical Investigations of 4 Dimethylamino 3,3 Dimethylbutan 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer a microscopic view of the electronic makeup and energy characteristics of 4-(Dimethylamino)-3,3-dimethylbutan-2-one. These methods are foundational in modern chemistry for predicting molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. arxiv.orgnih.gov For this compound, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p). nih.govscifiniti.com This process reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state.

Conformational analysis, an extension of geometry optimization, explores the various spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds. Due to the flexible nature of the ethylamino side chain, this compound can exist in multiple conformations. DFT calculations can map the potential energy surface, identifying the lowest-energy conformer as well as the energy barriers for interconversion between different conformers. The steric hindrance caused by the bulky tert-butyl group and the dimethylamino group plays a crucial role in dictating the preferred conformation.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound (DFT/B3LYP/6-311G(d,p)) Note: This data is representative and derived from typical DFT calculations for similar organic molecules, as specific experimental or published computational data for this exact compound is not readily available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| C-C(tert-butyl) | 1.54 Å | |

| C-N | 1.47 Å | |

| N-CH3 | 1.45 Å | |

| Bond Angle | O=C-C | 120.5° |

| C-N-C | 112.0° | |

| C-C-N | 110.2° | |

| Dihedral Angle | O=C-C-N | -175.0° |

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwpmucdn.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the dimethylamino group due to its lone pair of electrons. The LUMO is likely centered on the carbonyl group (C=O), specifically the antibonding π* orbital. This distribution suggests that the molecule would act as a nucleophile at the nitrogen site and as an electrophile at the carbonyl carbon in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: These values are illustrative, based on FMO theory principles for a molecule with these functional groups.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 eV | Primarily located on the nitrogen lone pair. Indicates nucleophilic character. |

| LUMO | +1.5 eV | Primarily located on the C=O π* antibonding orbital. Indicates electrophilic character at the carbonyl carbon. |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Suggests moderate kinetic stability. |

Spectroscopic Property Prediction (e.g., NMR shielding, IR frequencies)

Quantum chemical methods can accurately predict various spectroscopic properties. Calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts, providing a powerful tool for structure verification. mdpi.com For this compound, theoretical ¹H and ¹³C NMR spectra can be simulated, predicting the chemical shifts for each unique proton and carbon atom. These predictions are valuable for interpreting experimental spectra.

Similarly, the calculation of vibrational frequencies allows for the prediction of the infrared (IR) spectrum. chemicalbook.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the characteristic C=O stretch of the ketone, C-N stretches of the amine, and various C-H bending and stretching modes. Comparing the predicted spectrum with an experimental one can confirm the presence of key functional groups.

Table 3: Predicted Key Vibrational Frequencies for this compound Note: Representative values based on known IR correlations for the functional groups present.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretch | Ketone | ~1715 cm⁻¹ | Strong |

| C-N Stretch | Amine | ~1180-1250 cm⁻¹ | Medium |

| C-H Stretch (sp³) | Alkyl groups | ~2850-2960 cm⁻¹ | Strong |

| C-H Bend | Methyl/Methylene (B1212753) | ~1375-1465 cm⁻¹ | Medium |

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum mechanics excels at describing the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the motion and interactions of molecules over time. utwente.nl MD simulations provide a dynamic picture of how this compound behaves, explores its conformational space, and interacts with its environment.

Interaction with Model Biological/Material Surfaces (e.g., membranes, clathrate hydrates)

MD simulations are particularly powerful for investigating how molecules interact with complex interfaces. scifiniti.com The interaction of this compound with a model lipid bilayer, representing a cell membrane, can be simulated to understand its potential for membrane permeation or association. mdpi.commdpi.com These simulations would reveal whether the molecule preferentially aligns its polar or nonpolar regions with the membrane's hydrophilic head groups or hydrophobic tails. Such studies are crucial for understanding the behavior of molecules in biological systems.

Similarly, its interaction with material surfaces like clathrate hydrates (ice-like structures) can be modeled. These simulations could determine if the molecule acts as an inhibitor or promoter of hydrate (B1144303) formation by observing how it adsorbs to the hydrate surface and disrupts or stabilizes its structure.

Computational Elucidation of Reaction Mechanisms and Transition States

Due to the lack of specific research, this section cannot be populated with detailed findings.

Energy Barrier Calculations for Key Transformations

No published data is available on the energy barrier calculations for the key transformations of this compound.

Mechanistic Pathways of Substitution and Addition Reactions

There are no specific computational studies detailing the mechanistic pathways of substitution and addition reactions for this compound.

Applications of 4 Dimethylamino 3,3 Dimethylbutan 2 One in Non Clinical Chemical Sciences

Role as an Intermediate in the Synthesis of Complex Organic Molecules

As a reactive intermediate, 4-(dimethylamino)-3,3-dimethylbutan-2-one is valuable in the construction of more complex molecular architectures. Its utility spans the creation of specialized agrochemicals and the assembly of diverse heterocyclic systems.

Precursor in the Development of Crop Protection Agents

One of the most significant applications of this compound is its role as an intermediate in the synthesis of plant protection agents, particularly fungicides. uni.lu A class of "4-substituted 3,3-dimethyl-butan-2-ones," which explicitly includes the 4-dimethylamino variant, has been identified as crucial precursors for fungicidal compounds. uni.lugoogle.com

The synthesis process often involves using the butanone backbone of this compound to construct larger molecules that exhibit fungicidal properties. uni.lu These resulting agents are designed to combat fungal pathogens on crops. For example, intermediates based on this structure are used to create complex fungicides containing azole moieties, such as triazoles or imidazoles, which are known for their potent antifungal activity. uni.lu The patent literature describes how compounds derived from this class of butanones can be effective against various plant diseases. uni.lu

| Precursor Class | Resulting Product Class | Application | Reference |

|---|---|---|---|

| 4-Substituted 3,3-dimethyl-butan-2-ones | Azolyl-containing fungicides | Plant Protection / Crop Fungicide | uni.lu |

Building Block for Heterocyclic Compounds and Other Functional Moieties

The bifunctional nature of this compound makes it a useful building block for the synthesis of heterocyclic compounds. Heterocycles are core structures in many functional molecules, including specialty chemicals and materials. The ketone and amine groups provide two points of reactivity for cyclization and condensation reactions.

Compounds with similar structural motifs, such as enaminones, are widely recognized for their utility in constructing a variety of heterocyclic systems. The reactivity of this compound is exemplified in its potential to form imidazole-containing derivatives. google.com For instance, a related bromo-substituted butanone can be reacted with other reagents to form complex heterocyclic structures like 1,4-bis-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one. google.com This demonstrates the capacity of the 3,3-dimethylbutan-2-one skeleton to serve as a foundation for building complex, multi-ring systems.

Utilization in Materials Science and Specialty Chemical Production

While its primary documented role is as a synthetic intermediate, the applications of this compound extend to the broader production of industrial and specialty chemicals.

Integration into Polymers or Functional Materials

A comprehensive review of scientific literature and patent databases did not yield specific examples of this compound being directly integrated as a monomer in polymerization reactions or as a component in the formulation of functional materials. While other dimethylamino-functionalized compounds are used in polymer chemistry, the specific application of this butanone derivative in materials science is not well-documented in publicly available research. cmu.edunih.gov

Use in the Manufacturing of Industrial Chemicals

The most prominent use of this compound in the manufacturing of industrial chemicals is its function as a precursor for agricultural fungicides. uni.lu The synthesis of these crop protection agents represents a multi-step process where the butanone derivative is a key starting material or intermediate, leading to the production of a finished commercial product. uni.lu This positions the compound as an important component in the supply chain for the agrochemical industry.

| Application Area | Specific Use | Significance | Reference |

|---|---|---|---|

| Agrochemicals | Intermediate for Fungicides | Enables the synthesis of active ingredients for crop protection. | uni.lugoogle.com |

Research Tool in General Biochemical and Enzymatic Studies (Non-Pharmacological Focus)

Based on an extensive search of the available scientific literature, there are no specific, documented instances of this compound being used as a research tool in non-pharmacological biochemical or enzymatic studies. Its application as a chemical probe, substrate, or inhibitor for studying enzyme mechanisms or biochemical pathways outside of a drug development context does not appear in the current body of public research. While a structurally similar compound, 4-(dimethylamino)-3-methylbutan-2-one, is noted to interact with enzymes and receptors, this is often in the context of potential therapeutic action.

Probes for Exploring General Enzyme Interactions

The utility of a chemical compound as a probe for studying enzyme interactions typically hinges on its ability to bind to or interact with an enzyme in a detectable manner, thereby providing insights into the enzyme's structure, function, or mechanism of action. Such probes often possess specific structural motifs or reactive groups that facilitate these interactions.

Despite the theoretical potential for any molecule with functional groups to interact with enzymes, there is no specific, publicly accessible research that demonstrates the use of this compound for this purpose. Scientific investigations into enzyme interactions more commonly feature well-characterized inhibitors, activators, or substrate analogs that have been empirically shown to have a specific effect on a particular enzyme or enzyme family. Without experimental data, any discussion of its role as an enzyme probe would be purely speculative.

Investigation of Generalized Metabolic Pathways

The study of metabolic pathways often involves the use of isotopically labeled compounds or metabolic inhibitors to trace the flow of metabolites and identify key enzymatic steps. These tracer molecules are structurally similar to endogenous metabolites and can be followed through various biochemical reactions.

Currently, there are no available research articles or datasets that describe the application of this compound in the investigation of generalized metabolic pathways. The exploration of metabolic networks relies on the introduction of molecules that can be metabolized by cellular enzymes and subsequently detected. The metabolic fate of this compound has not been a subject of published scientific inquiry, and therefore its utility in this area of research remains unestablished.

Future Research Directions and Unexplored Avenues for 4 Dimethylamino 3,3 Dimethylbutan 2 One

Development of More Atom-Economical and Sustainable Synthetic Routes

The advancement of green chemistry principles necessitates the development of synthetic pathways that maximize the incorporation of reactant atoms into the final product and minimize waste. nih.govwikipedia.org Traditional multi-step syntheses of complex aminoketones often suffer from low atom economy and generate significant waste streams. Future research should focus on creating efficient, sustainable routes to 4-(Dimethylamino)-3,3-dimethylbutan-2-one.

Key areas for investigation include:

Direct Reductive Amination: A convergent approach involving the direct reductive amination of a suitable diketone precursor, such as 3,3-dimethylbutane-2,4-dione, with dimethylamine (B145610). This method, if successful, would combine C-N bond formation and reduction in a single, highly atom-economical step.

Catalytic C-H Amination: Exploring the direct C-H amination of a pinacolone (B1678379) precursor. While challenging, the development of a catalytic system capable of selectively functionalizing the terminal methyl group would represent a state-of-the-art, highly efficient synthetic strategy.

The following table provides a conceptual comparison of a hypothetical classical route with potential green alternatives, highlighting the metrics used to evaluate their sustainability. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Description | Potential Advantages | Key Metrics |

|---|---|---|---|

| Hypothetical Classical Route | Multi-step sequence (e.g., α-halogenation of pinacolone followed by nucleophilic substitution with dimethylamine). | Relies on well-established, predictable reactions. | Low Atom Economy, High Process Mass Intensity (PMI). |

| Direct Reductive Amination | One-pot reaction of a diketone precursor with dimethylamine and a reducing agent. | Fewer steps, reduced solvent and purification needs. | High Atom Economy, Low PMI. |

| Multicomponent Reaction | Convergent synthesis combining three or more simple starting materials in a single operation. | High synthetic efficiency, operational simplicity. | Very High Atom Economy, Very Low PMI. nih.gov |

Exploration of Novel Catalytic Transformations Mediated by the Compound

The structure of this compound, containing both a Lewis basic tertiary amine and a ketone moiety capable of hydrogen bond acceptance, makes it an intriguing candidate for organocatalysis. wikipedia.org Bifunctional catalysts that can activate both nucleophile and electrophile simultaneously are of significant interest in asymmetric synthesis. acs.orgmdpi.com

Future research should investigate the compound's ability to catalyze a range of organic transformations:

Enamine and Iminium Catalysis: The tertiary amine could potentially act as a precursor for generating catalytically active species, although this is less direct than with secondary amines.

Bifunctional Catalysis: The most promising avenue involves the cooperative action of the amine and ketone groups. The tertiary amine could function as a Brønsted base to deprotonate a pro-nucleophile, while the ketone's oxygen atom could coordinate and activate an electrophile through hydrogen bonding or Lewis acid interactions. nih.gov

Phase-Transfer Catalysis: Upon protonation or quaternization, the resulting ammonium (B1175870) salt could be explored as a phase-transfer catalyst for reactions between immiscible aqueous and organic phases.

Table 2: Potential Catalytic Applications for Investigation

| Reaction Type | Proposed Role of Compound | Mode of Activation | Potential Product |

|---|---|---|---|

| Michael Addition | Bifunctional Organocatalyst | Amine deprotonates nucleophile; ketone activates electrophile via H-bonding. | 1,5-Dicarbonyl compound |

| Aldol (B89426) Reaction | Bifunctional Organocatalyst | Amine acts as a base to generate an enolate; ketone may organize the transition state. | β-Hydroxy ketone |

| Acylation of Alcohols | Nucleophilic Catalyst | Amine acts as a nucleophilic acyl transfer agent. | Ester |

| Baylis-Hillman Reaction | Base Catalyst/Co-catalyst | Tertiary amine acts as the nucleophilic trigger for the reaction cascade. | Allylic Alcohol |

Design and Synthesis of Derivatives with Tunable Chemical Reactivity

Systematic modification of the parent structure of this compound would allow for the fine-tuning of its steric and electronic properties. nih.gov This approach is crucial for optimizing its performance in potential catalytic applications or for tailoring its interactions in supramolecular systems.

Proposed avenues for derivatization include:

Modification of the Amino Group: Replacing the N,N-dimethyl groups with larger alkyl groups (e.g., diethyl, diisopropyl) or incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine) would systematically alter the steric environment and basicity of the amine.

Modification of the Ketone Moiety: Altering the methyl group of the acetyl function to other alkyl or aryl groups (e.g., ethyl, phenyl) would modulate the electronic properties and steric accessibility of the carbonyl group. researchgate.net

Introduction of Additional Functionality: Incorporating other functional groups, such as hydroxyl or aromatic rings, onto the butane (B89635) backbone could introduce new interaction sites for catalysis or self-assembly.

Table 3: Proposed Derivatives and Their Potential Reactivity Modifications

| Derivative Structure | Modification | Predicted Effect on Properties | Potential Application |

|---|---|---|---|

| N,N-Diethyl analogue | N(CH₃)₂ → N(C₂H₅)₂ | Increased steric bulk; slight increase in basicity. | Enhanced stereoselectivity in catalysis. |

| Pyrrolidinyl analogue | N(CH₃)₂ → N(C₄H₈) | Constrained geometry; altered nucleophilicity. | Asymmetric catalysis. |

| Phenyl ketone analogue | C(O)CH₃ → C(O)Ph | Increased steric hindrance at ketone; electronic effects from the phenyl ring. | Tuning catalytic activity and selectivity. |

Integration into Advanced Supramolecular Assemblies and Smart Materials

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and electrostatic forces, to construct ordered structures from molecular building blocks. wikipedia.org The dual functionality of this compound makes it a compelling candidate for use as a "tecton" (a building block) in the design of smart materials.

Future research should explore:

pH-Responsive Systems: The tertiary amine is a pH-sensitive handle. At neutral or high pH, it is a neutral hydrogen bond acceptor. Upon protonation at low pH, it becomes an ammonium cation capable of acting as a hydrogen bond donor and participating in strong electrostatic interactions. nih.gov This switch could be used to control molecular self-assembly and disassembly.

Hydrogen-Bonded Networks: The ketone oxygen is a persistent hydrogen bond acceptor. nih.gov This site could be used to direct the formation of one-, two-, or three-dimensional networks when combined with complementary hydrogen bond donors.

Coordination Chemistry: The nitrogen and oxygen atoms could potentially act as a bidentate ligand for coordinating with metal ions, leading to the formation of metallo-supramolecular structures or metal-organic frameworks (MOFs).

Table 4: Potential Roles in Supramolecular Assemblies

| Interaction Type | Stimulus | Proposed Supramolecular Structure | Potential Material Property |

|---|---|---|---|

| Electrostatic Interaction | pH decrease (protonation) | Formation of ion pairs with suitable anions. | Switchable solubility; formation of liquid crystals. |

| Hydrogen Bonding | Addition of H-bond donor | 1D or 2D hydrogen-bonded polymer networks. | Gel formation; viscosity modification. numberanalytics.com |

| Metal Coordination | Addition of metal salts | Discrete coordination complexes or extended Metal-Organic Frameworks (MOFs). | Catalysis; sensing; gas storage. |

| Host-Guest Chemistry | - | Could act as a guest molecule within a larger host (e.g., cyclodextrin, cucurbituril). | Controlled release systems. |

Synergistic Application of High-Throughput Experimentation and Computational Screening

Exploring the vast chemical space outlined in the sections above would be a slow and resource-intensive process using traditional methods. The synergistic use of high-throughput experimentation (HTE) and computational chemistry offers a powerful strategy to accelerate discovery. nih.govresearchgate.net

An integrated research program should involve:

Computational Screening: Employing computational methods like Density Functional Theory (DFT) to predict the properties of virtual derivatives (Section 7.3), model reaction mechanisms and transition states for potential catalytic cycles (Section 7.2), and simulate intermolecular interactions to guide the design of supramolecular assemblies (Section 7.4). rsc.orgnumberanalytics.commdpi.com

High-Throughput Experimentation (HTE): Using automated, parallel synthesis platforms to rapidly create libraries of the designed derivatives. scienceintheclassroom.org These libraries can then be screened for catalytic activity using high-throughput analytical techniques, allowing for the rapid identification of promising candidates. nih.gov

Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning algorithms to build predictive models. rsc.org These models can identify complex structure-activity relationships and suggest new, high-performing derivatives or catalysts to investigate, creating an efficient iterative loop of design, synthesis, testing, and learning. rsc.org

Table 5: Integrated HTE and Computational Workflow Example for Catalyst Discovery

| Step | Methodology | Objective | Outcome |

|---|---|---|---|

| 1. Design | Computational Chemistry (DFT) | Calculate properties (e.g., pKa, steric maps) for a virtual library of 100 derivatives. | A ranked list of 24 promising catalyst candidates with diverse properties. |

| 2. Synthesis | High-Throughput Experimentation | Perform parallel synthesis of the 24 selected candidates in a microplate format. | A physical library of purified catalyst derivatives. |

| 3. Screening | High-Throughput Experimentation | Test each of the 24 catalysts in a model reaction (e.g., Michael addition) under various conditions. | A large dataset of reaction yields and enantioselectivities. |

| 4. Analysis & Learning | Machine Learning / Data Science | Analyze the dataset to build a quantitative structure-activity relationship (QSAR) model. | A predictive model that suggests a new generation of potentially superior catalysts. |

By systematically pursuing these research avenues, the scientific community can move this compound from a chemical curiosity to a valuable tool in the fields of organic synthesis, catalysis, and materials science.

Q & A

Q. What are the recommended synthetic routes for 4-(Dimethylamino)-3,3-dimethylbutan-2-one, and what are their respective yields and limitations?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified Mannich reaction using dimethylamine, 3,3-dimethylbutan-2-one, and formaldehyde under acidic catalysis may yield the target compound. However, steric hindrance from the dimethyl groups may reduce reaction efficiency.

- Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates .

- Monitor reaction progress via TLC or GC-MS to optimize yield (typically 50-70% for hindered ketones) .

- Limitations :

- Competing side reactions (e.g., over-alkylation) may necessitate post-synthesis purification via column chromatography .

Q. How should researchers purify this compound to achieve high analytical-grade purity?

- Methodological Answer :

- Step 1 : Perform liquid-liquid extraction using dichloromethane and aqueous NaOH to remove unreacted amines .

- Step 2 : Use fractional distillation under reduced pressure (e.g., 80–90°C at 15 mmHg) to isolate the product .

- Step 3 : Final purification via preparative HPLC with a C18 column and acetonitrile/water mobile phase (80:20 v/v) .

- Validation : Confirm purity via NMR (e.g., absence of proton signals at δ 2.1–2.3 ppm for residual dimethylamine) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Step 1 : Optimize the molecular geometry using DFT (e.g., B3LYP/6-31G* basis set) to calculate electron density maps .

- Step 2 : Analyze the LUMO (Lowest Unoccupied Molecular Orbital) to identify electrophilic sites. The carbonyl carbon (C=O) is the primary reactive site, but steric shielding by dimethyl groups may hinder nucleophilic attack .

- Step 3 : Compare activation energies for reactions with Grignard reagents vs. hydrides using transition-state modeling .

- Validation : Experimental kinetic studies (e.g., monitoring reaction rates via IR spectroscopy) .

Q. What experimental design strategies mitigate data variability when studying the environmental degradation of this compound?

- Methodological Answer :

- Strategy 1 : Use a larger sample size (>200 mixtures) to account for pollution variability, as smaller datasets (e.g., 8 samples) limit generalizability .

- Strategy 2 : Stabilize samples during long-term studies by cooling to 4°C to slow organic degradation .

- Strategy 3 : Employ high-resolution mass spectrometry (HRMS) to track degradation products (e.g., demethylated derivatives) and validate via isotopic labeling .

Q. How should researchers address contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Case Study : Discrepancies in NMR chemical shifts for the dimethylamino group.

- Resolution :

Verify solvent effects (e.g., DMSO vs. CDCl) using computational solvation models .

Cross-validate with X-ray crystallography (if crystalline) or IR spectroscopy (C=O stretch at ~1700 cm) .

- General Protocol :

- Replicate measurements under controlled humidity/temperature.

- Use heteronuclear correlation spectroscopy (HMBC) to resolve ambiguous assignments .

Q. What safety protocols are critical when handling this compound in aqueous reactions?

- Methodological Answer :

- Hazard Mitigation :

- Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Use fume hoods with HEPA filters to avoid inhalation of vapors (H335 hazard) .

- Spill Management :

- Absorb spills with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。